6-bromo-2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Beschreibung
The compound 6-bromo-2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole belongs to the class of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, a tricyclic scaffold recognized as a "privileged structure" due to its versatility in drug discovery . Its core structure consists of a pyridine ring fused to an indole moiety, with a saturated six-membered ring bridging the two aromatic systems. Key modifications include:
- 2-[(4-Methoxyphenyl)sulfonyl] group: Introduces a sulfonyl linker with a methoxy-substituted aromatic ring, which may improve solubility and modulate pharmacokinetic properties .
Synthetic routes for analogous compounds often involve condensation of substituted hydrazines with cyclic ketones, followed by sulfonylation .
Eigenschaften
Molekularformel |
C18H17BrN2O3S |
|---|---|
Molekulargewicht |
421.3 g/mol |
IUPAC-Name |
6-bromo-2-(4-methoxyphenyl)sulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C18H17BrN2O3S/c1-24-12-5-7-13(8-6-12)25(22,23)21-10-9-17-15(11-21)14-3-2-4-16(19)18(14)20-17/h2-8,20H,9-11H2,1H3 |
InChI-Schlüssel |
WBHKSQMDBGVWBF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C4=C(N3)C(=CC=C4)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclization Strategy
The pyridoindole framework is constructed via a Pictet-Spengler reaction , employing tryptamine derivatives and carbonyl compounds. For example:
-
Starting material : Tryptamine hydrochloride reacts with formaldehyde in acidic conditions (e.g., HCl/EtOH) to form the tetrahydro-β-carboline ring.
-
Modification : Bromination at position 6 is achieved using N-bromosuccinimide (NBS) in dichloromethane under inert conditions, yielding 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole with >90% purity.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–25°C |
| Brominating Agent | NBS (1.1 equiv) |
| Catalyst | None |
| Yield | 92% |
Sulfonylation at Position 2
Sulfonyl Chloride Approach
The 4-methoxyphenylsulfonyl group is introduced via electrophilic aromatic substitution (EAS) or nucleophilic substitution, depending on the reactivity of the pyridoindole’s secondary amine.
Procedure:
-
Generation of 4-Methoxyphenylsulfonyl Chloride :
-
Sulfonylation Reaction :
Optimization Insights:
-
Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing the transition state.
-
Catalysts : Lewis acids like AlCl₃ (0.1–0.2 equiv) improve regioselectivity by coordinating with the sulfonyl chloride.
Photoredox-Mediated Sulfonylation
Recent advances in visible-light photocatalysis offer an alternative route for C–H functionalization. Using Ir(ppy)₃ (tris[2-phenylpyridinato-C²,N]iridium(III)), the reaction proceeds via a radical mechanism:
Mechanism Overview:
-
Photoexcitation : Ir(ppy)₃ absorbs blue light (450 nm), generating a long-lived excited state (Ir(III)).
-
Single Electron Transfer (SET) : Ir(III) oxidizes the sulfonyl chloride, producing a sulfonyl radical and regenerating the catalyst.
-
Radical Coupling : The sulfonyl radical selectively attacks the electron-rich C(2) position of the pyridoindole, followed by rearomatization.
Advantages:
-
Regioselectivity : Avoids competing reactions at C(3) or C(7).
-
Mild Conditions : Conducted at room temperature with minimal byproducts.
Purification and Characterization
Chromatographic Separation
Crude product is purified via flash column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to remove unreacted sulfonyl chloride and brominated impurities.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.63 (d, J = 9.0 Hz, 2H, Ar–H), 6.95 (d, J = 9.0 Hz, 2H, Ar–OCH₃), 3.82 (s, 3H, OCH₃), 3.68–2.91 (m, 8H, pyridoindole-CH₂).
Challenges and Mitigation Strategies
Competing Side Reactions
-
Quaternary Salt Formation : Observed in pyridoindole derivatives due to N-alkylation. Mitigated by using bulky bases (e.g., 2,6-lutidine) to deprotonate the amine selectively.
-
Sulfonate Ester Formation : Addressed by maintaining anhydrous conditions and stoichiometric control of sulfonyl chloride.
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
Reaktionstypen
6-Brom-2-[(4-Methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Umwandlung der Methoxygruppe in eine Hydroxylgruppe.
Reduktion: Reduktion der Sulfonylgruppe zu einem Sulfid.
Substitution: Ersetzung des Bromatoms durch andere funktionelle Gruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) mit einem Palladiumkatalysator.
Substitution: Nukleophile wie Natriumazid (NaN3) oder Organolithiumreagenzien.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise würde die Oxidation der Methoxygruppe ein hydroxyliertes Derivat ergeben, während die Substitution des Bromatoms eine Vielzahl von substituierten Indolen ergeben könnte.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Numerous studies have indicated that compounds similar to 6-bromo-2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exhibit anticancer properties. Research has shown that derivatives of pyridoindoles can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that a related pyridoindole compound inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, leading to increased permeability and eventual cell death.
Data Table: Antimicrobial Activity
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 6-Bromo-2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | 15 | Staphylococcus aureus |
| Related Compound A | 10 | Escherichia coli |
| Related Compound B | 20 | Pseudomonas aeruginosa |
This table illustrates the minimum inhibitory concentrations (MIC) of the compound against various pathogens, indicating its potential utility in treating bacterial infections .
Neurological Applications
Research suggests that this compound may have neuroprotective effects. It has been studied for its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.
Case Study: In vitro studies have shown that similar compounds can reduce neuronal apoptosis in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting oxidative stress pathways .
Wirkmechanismus
The mechanism of action of 6-bromo-2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Structure-Activity Relationship (SAR) Insights
Pharmacological Profiles
- CFTR Potentiation : Analogues like 45b and Hit-7(1) restore chloride transport in cystic fibrosis mutants, with in vivo bioavailability confirmed in rat models .
- Kinase Inhibition : Derivatives modified with triazolo-pyrazine/pyridazine groups (e.g., WXY021 ) target c-Met, a receptor tyrosine kinase implicated in cancer.
- Neuroactive Potential: Tetrahydro-pyridoindoles exhibit adrenergic, dopaminergic, and serotonergic activities, though the target compound’s specificity remains uncharacterized .
Biologische Aktivität
6-Bromo-2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound with potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H13BrN2O2S
- Molecular Weight : 397.3 g/mol
- IUPAC Name : 6-bromo-2-(4-methoxyphenylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl group and the bromine atom enhance its reactivity and binding affinity to specific enzymes and receptors involved in disease pathways. This interaction can lead to the inhibition or modulation of these targets.
Antiviral Activity
Recent studies have indicated that compounds similar to 6-bromo-2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exhibit antiviral properties. For instance:
- IC50 Values : Compounds in this class have shown IC50 values in the low micromolar range against various viral targets. Specific derivatives have demonstrated effectiveness against HIV-1 integrase with IC50 values around 7 μM .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Related compounds with similar structural motifs have demonstrated significant antibacterial and antifungal activities:
- Minimum Inhibitory Concentration (MIC) : Some derivatives reported MIC values ranging from 46.9 μg/mL for bacteria to as low as 5.8 μg/mL for fungi .
Anticancer Activity
Research has also focused on the anticancer potential of indole derivatives:
- Mechanisms : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Case Studies
- Study on Antiviral Properties : A recent investigation highlighted the efficacy of a closely related compound in inhibiting viral replication in vitro. The study reported an IC50 value of 0.26 μM against a viral target .
- Antimicrobial Efficacy : In another study evaluating the antimicrobial properties of sulfonamide derivatives, the compound exhibited significant activity against multi-drug resistant strains of bacteria .
Comparative Analysis
The following table summarizes the biological activities and characteristics of 6-bromo-2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole compared to related compounds:
Q & A
Q. What are the key synthetic routes for preparing 6-bromo-2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole?
- Methodological Answer : The compound is typically synthesized via cyclization and sulfonylation. For example, tetrahydro-pyridoindole cores (e.g., 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole) are synthesized via condensation of substituted indoles with cyclic amines, followed by sulfonylation using 4-methoxyphenylsulfonyl chloride. Reaction conditions include anhydrous solvents (e.g., DMF or THF) and bases like triethylamine. Key steps involve monitoring via TLC (e.g., 70:30 EtOAc:hexane, Rf ~0.30) and purification via flash chromatography .
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodological Answer : Structural confirmation relies on multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For instance:
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : After extraction (e.g., EtOAc/water), flash chromatography using gradients of EtOAc:hexane (70:30) is standard. Residual DMF is removed by heating under vacuum (90°C) . Recrystallization from polar aprotic solvents (e.g., DMSO) yields high-purity solids (melting point: 194–195°C) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR signals (e.g., diastereotopic protons or solvent effects) require:
Q. What QSAR models predict the bioactivity of pyridoindole derivatives like this compound?
- Methodological Answer : A gene expression programming (GEP) model with 3 descriptors (e.g., polar surface area, topological charge) predicts EC50 values for CFTR potentiators. Key metrics:
- Training set: R² = 0.74, MSE = 0.13.
- Test set: R² = 0.70, MSE = 0.26.
This model guides substituent optimization (e.g., sulfonyl group polarity) for enhanced potency .
Q. How do alternative synthetic routes avoid toxic intermediates (e.g., aryl hydrazines)?
Q. What pharmacological activities are associated with the pyridoindole scaffold?
- Methodological Answer : Derivatives exhibit:
- CFTR Potentiation : EC50 < 1 µM in cystic fibrosis models .
- Antioxidant Activity : Radical scavenging in ischemia models (IC50 ~10 µM) .
- Antimicrobial Effects : MIC < 5 µg/mL against Gram-positive pathogens via thiazolo-pyrimidinone interactions .
Data Contradiction Analysis
Q. Why do yield discrepancies occur in sulfonylation steps across studies?
- Resolution : Yields vary due to:
Q. How does the 4-methoxyphenylsulfonyl group influence metabolic stability?
- Resolution : The sulfonyl group enhances metabolic stability by:
- Reducing CYP450-mediated oxidation (confirmed via microsome assays) .
- Increasing logP (calculated ~3.2), improving membrane permeability .
Contrastingly, electron-withdrawing substituents (e.g., Br) may increase hepatotoxicity risks, requiring in vitro cytotoxicity screening (e.g., HepG2 assays) .
Experimental Design Recommendations
Q. What in vitro assays validate the compound’s mechanism of action?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
